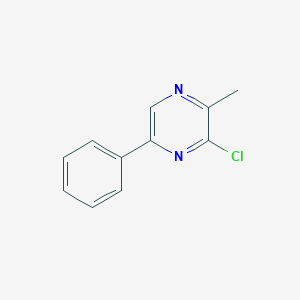
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is an organic compound that belongs to the class of imines It features a carbazole moiety linked to a chlorophenyl group through a methanimine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine typically involves the condensation of 9H-carbazole-3-carbaldehyde with 3-chloroaniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(9H-Carbazol-3-yl)-1-(4-chlorophenyl)methanimine: Similar structure with the chlorine atom in the para position.
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine: Similar structure with the chlorine atom in the ortho position.
(E)-N-(9H-Carbazol-3-yl)-1-(3-bromophenyl)methanimine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts.
Properties
CAS No. |
72149-09-8 |
|---|---|
Molecular Formula |
C19H13ClN2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(9H-carbazol-3-yl)-1-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-14-5-3-4-13(10-14)12-21-15-8-9-19-17(11-15)16-6-1-2-7-18(16)22-19/h1-12,22H |
InChI Key |
UCSVXKSERAZGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


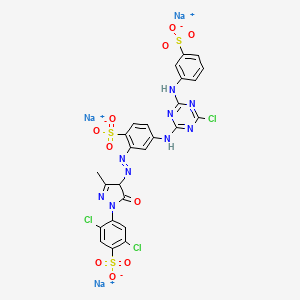
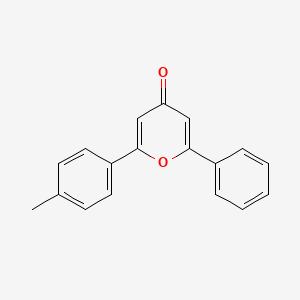
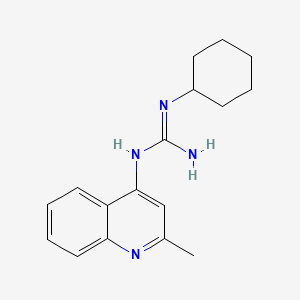

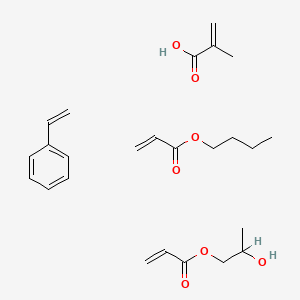
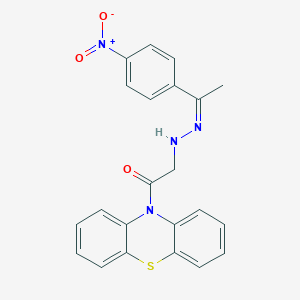
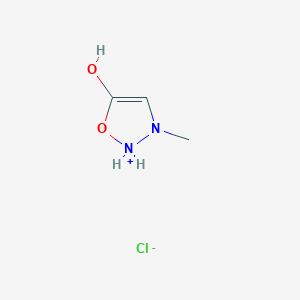
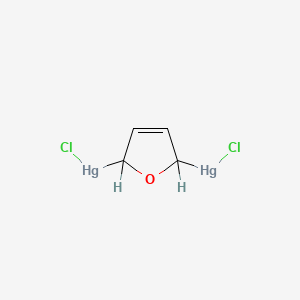
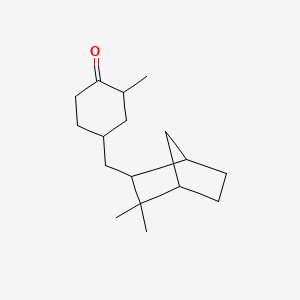

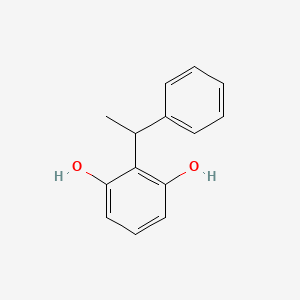
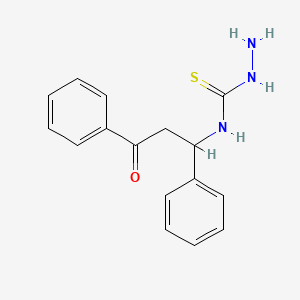
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
